Methyl 3-(quinolin-6-yl)propiolate
Description
Methyl 3-(quinolin-6-yl)propiolate is a propiolic acid ester derivative featuring a quinoline moiety at the 6-position. The synthesis typically involves palladium-catalyzed coupling reactions, such as the Sonogashira reaction, between iodinated heterocycles and methyl propiolate derivatives, yielding products with moderate efficiency (e.g., 38.7% yield for Compound 15) .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 3-quinolin-6-ylprop-2-ynoate |
InChI |
InChI=1S/C13H9NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,1H3 |
InChI Key |
SYPKSNKPRNZOCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(quinolin-6-yl)propiolate typically involves the reaction of quinoline derivatives with methyl propiolate. One common method is the cycloaddition reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate in the presence of sodium hydride in tetrahydrofuran (THF) . This reaction yields the desired compound with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Cycloaddition Reactions
Methyl 3-(quinolin-6-yl)propiolate serves as a key substrate in cycloaddition reactions, particularly in the synthesis of nitrogen-containing heterocycles.
Example Reaction :
The compound undergoes [3+2] cycloaddition with pyridinium ylides to form indolizine derivatives. For instance, reacting 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate in tetrahydrofuran (THF) at room temperature produces methyl 3-(quinolin-6-yl)indolizine-1-carboxylate .
| Reaction Conditions | Outcome |
|---|---|
| Solvent: THF | Yield: Not explicitly reported (purified via column chromatography) |
| Catalyst: Sodium hydride | Reaction Time: 24 hours |
| Temperature: Room temperature | Product: Indolizine-quinoline hybrid compound |
This reaction highlights the compound’s ability to act as a dipolarophile in cycloadditions, leveraging its electron-deficient alkyne group.
Alkyne-Specific Reactivity
The propiolate alkyne group enables participation in catalytic coupling and addition reactions.
Copper-Catalyzed Reactions
In the presence of Cu(CF₃COO)₂, this compound undergoes coupling with N-tosyl-2-aminobenzaldehydes to form 3-substituted quinolines .
| Catalytic System | Efficiency |
|---|---|
| Catalyst: Cu(CF₃COO)₂ (5 mol%) | Yield: Up to 96% (optimized with acetone as solvent) |
| Base: DMAP | Reaction Time: 4–24 hours (depending on substituents) |
Mechanistic Insight :
The reaction proceeds via base-assisted deprotonation of the aldehyde, followed by alkyne activation and cyclization. Radical intermediates are implicated in some pathways, as evidenced by EPR studies .
Biological Interactions
Though primarily a chemical reagent, this compound exhibits interactions with biological targets:
-
Enzyme Inhibition : The quinoline moiety competitively inhibits cytochrome P450 enzymes.
-
DNA Intercalation : Planar quinoline rings intercalate with DNA base pairs, a property explored in anticancer drug development.
Stability and Side Reactions
The compound is sensitive to prolonged exposure to light and moisture, leading to decomposition. Key side reactions include:
Scientific Research Applications
Methyl 3-(quinolin-6-yl)propiolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(quinolin-6-yl)propiolate and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, interact with DNA, and modulate cellular signaling pathways . The exact mechanism depends on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Propiolate Derivatives
Key Observations:
- Substituent Effects on Reactivity: The quinolin-6-yl group in this compound introduces a heteroaromatic system with electron-withdrawing nitrogen atoms, which may alter regioselectivity in cycloaddition reactions compared to phenyl-substituted analogs (e.g., Methyl 3-(4-Bromophenyl)propiolate). Studies on methyl propiolate derivatives suggest that electron-deficient aryl groups (e.g., quinoline) favor distinct reaction pathways in dipolar additions compared to electron-neutral or -rich substituents (e.g., phenyl) .
- Biological Implications: Indenoisoquinoline-propiolate hybrids (Compound 15 and 16) exhibit chemopreventive activity, with the ester form (Compound 15) showing higher synthetic yield (38.7%) than its acid derivative (Compound 16, 25%) . This highlights the trade-off between synthetic accessibility and functional group utility (e.g., carboxylic acids for solubility).
Reactivity in Photochemical and Cycloaddition Reactions
- Regioselectivity: Methyl propiolate derivatives exhibit substituent-dependent regioselectivity. For example, methyl phenylpropiolate undergoes dipolar additions with opposite directionality to methyl propiolate due to electronic effects of the aryl group .
- Stability: Indenoisoquinoline-propiolate hybrids (Compound 15) demonstrate stability under reflux conditions (e.g., during hydrolysis to Compound 16), suggesting that the quinoline scaffold may confer robustness in synthetic and biological environments .
Biological Activity
Methyl 3-(quinolin-6-yl)propiolate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological profiling, and specific case studies that highlight its efficacy against various disease models.
Synthesis
The synthesis of this compound typically involves the reaction of quinoline derivatives with appropriate acylating agents. The compound can be synthesized through a multi-step process that ensures high purity and yield. For instance, a recent study outlined the synthesis of similar quinoline-based compounds using optimized conditions that resulted in yields exceeding 65% .
Biological Profiling
This compound exhibits a range of biological activities, particularly in anticancer and antimalarial applications. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant potency.
Anticancer Activity
In vitro studies have shown that this compound has potent antiproliferative activity against several cancer cell lines. For example, it has been reported to inhibit the proliferation of A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values comparable to established chemotherapeutics .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| A549 | 1.1 |
| MCF-7 | 1.4 |
| SKOV3 | 0.3 |
| SKVLB1 | 4.3 |
The differential activity observed in multidrug-resistant cell lines highlights the compound's potential as a lead for developing new anticancer therapies .
Antimalarial Activity
In addition to its anticancer properties, this compound has shown promise in antimalarial applications. Studies indicate that derivatives of quinoline exhibit moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . The mechanism appears to involve interaction with heme, similar to other known antimalarials.
Table 2: Antimalarial Activity of Quinoline Derivatives
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | TBD |
| Chloroquine | 0.05 |
| MDPTQ | 0.014 |
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Study on Anticancer Mechanism : A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced viability .
- Antimalarial Efficacy : In vivo studies using mouse models infected with Plasmodium berghei showed that treatment with this compound significantly reduced parasitemia levels compared to untreated controls, suggesting strong therapeutic potential against malaria .
Q & A
Q. What are the common synthetic methodologies for preparing Methyl 3-(quinolin-6-yl)propiolate in academic research?
this compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction. For example, a protocol involves reacting 3-iodo-6-methyl-5H-indeno[1,2-c]isoquinoline-5,11-dione with methyl propiolate in the presence of PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃ in DMF at 90°C for 12 hours . Column chromatography (hexane/ethyl acetate) is used for purification, yielding ~38.7% . Alternative routes include rhodium-catalyzed silylation for silicon-bridged derivatives .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural characterization employs ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry (MS) . Key diagnostic signals include the propiolate ester carbonyl (C=O stretch at ~1700 cm⁻¹ in IR) and quinoline aromatic protons (δ 8.5–9.0 ppm in ¹H NMR). Advanced 2D NMR techniques (e.g., HMBC, HSQC) verify connectivity between the quinoline and propiolate moieties .
Q. What purification techniques are optimal for isolating this compound?
Silica gel column chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol is standard . For acid derivatives (e.g., hydrolysis products), recrystallization from methanol/THF mixtures is effective .
Advanced Research Questions
Q. How do electronic effects of quinoline substituents influence Sonogashira coupling efficiency?
Electron-withdrawing groups (e.g., nitro, carbonyl) on the quinoline ring enhance oxidative addition of Pd⁰ to the aryl iodide, improving coupling yields. Steric hindrance from bulky substituents (e.g., 6-methyl) may reduce yields (e.g., 38.7% for compound 15 ). Computational studies (DFT) can model transition states to predict substituent effects.
Q. What strategies address low yields in catalytic systems for propiolate synthesis?
- Catalyst optimization : Higher Pd:ligand ratios (e.g., PdCl₂(PPh₃)₂ with triphenylphosphine) improve turnover .
- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize Pd intermediates .
- Additives : Cs₂CO₃ as a base minimizes side reactions (e.g., alkyne homocoupling) .
Q. How are data contradictions resolved in spectroscopic analysis of propiolate derivatives?
Discrepancies in NMR/IR data may arise from tautomerism or residual solvents. For example:
- Tautomeric equilibria : Use variable-temperature NMR to observe dynamic processes.
- Solvent artifacts : Dry samples rigorously and use deuterated solvents .
- Crystallography : Single-crystal X-ray diffraction (as in related quinolinium perchlorates ) provides definitive structural confirmation.
Q. What mechanistic insights govern the hydrolysis of this compound to carboxylic acids?
Hydrolysis under basic conditions (KOH in MeOH/THF) proceeds via nucleophilic attack at the ester carbonyl, forming a carboxylate intermediate. Acidification (HCl) protonates the carboxylate to yield the free acid (25% yield for compound 16 ). Kinetic studies (HPLC monitoring) can elucidate rate-limiting steps.
Methodological Considerations
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Sonogashira Coupling | Rhodium-Catalyzed Silylation |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂/CuI | Rhodium complexes |
| Yield | 38.7% | Not reported |
| Reaction Time | 12 hours | 24 hours |
| Key Application | Indenoisoquinoline derivatives | Silicon-bridged arenes |
Q. Safety Protocols
- Methyl propiolate derivatives are flammable (flash point: 10°C) and require inert-atmosphere handling .
- Use PPE (gloves, goggles) and fume hoods to mitigate irritant risks (R36/37/38) .
Key Research Gaps
- Catalyst recyclability : No studies address Pd recovery in propiolate synthesis.
- Biological activity : Limited data on quinoline-propiolate hybrids in drug discovery (cf. indenoisoquinoline rexinoids ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
